molecular formula C10H9N3O B2772167 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde CAS No. 1249784-25-5

2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Cat. No.: B2772167
CAS No.: 1249784-25-5
M. Wt: 187.202
InChI Key: MJZUHMJFAQLMGK-UHFFFAOYSA-N
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Description

2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methyl group and a 1H-1,2,4-triazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a catalyst such as copper(I) iodide and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

    Reduction: 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzyl alcohol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Lacks the methyl group, which can affect its reactivity and biological activity.

    2-Methyl-4-(1H-1,2,3-triazol-1-yl)benzaldehyde: Contains a different triazole isomer, which can lead to different chemical and biological properties.

    2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid:

Uniqueness

2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is unique due to the presence of both the methyl group and the 1H-1,2,4-triazol-1-yl group, which confer specific chemical properties and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-4-(1,2,4-triazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-4-10(3-2-9(8)5-14)13-7-11-6-12-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZUHMJFAQLMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=NC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249784-25-5
Record name 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
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